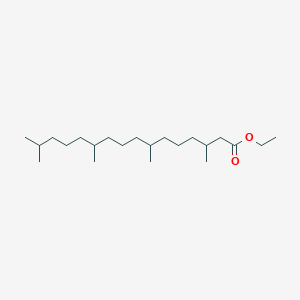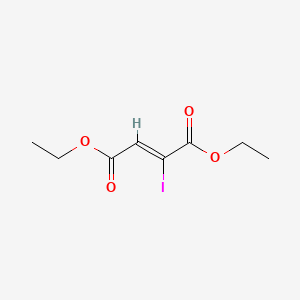
Diethyl iodofumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl iodofumarate is an organic compound that belongs to the class of iodinated fumarates It is characterized by the presence of two ethyl ester groups and an iodine atom attached to the fumarate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl iodofumarate can be synthesized through the iodination of diethyl fumarate. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds via the addition of iodine to the double bond of diethyl fumarate, followed by the elimination of hydrogen iodide to form the iodinated product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve high yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl iodofumarate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to diethyl fumarate by using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidative cleavage of the double bond can be achieved using strong oxidizing agents, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Major Products Formed
Substitution: Corresponding substituted fumarates.
Reduction: Diethyl fumarate.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
Diethyl iodofumarate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its role as a radiolabeling agent.
Medicine: Investigated for its potential use in radiotherapy and diagnostic imaging due to the presence of iodine.
Industry: Utilized in the synthesis of iodinated compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of diethyl iodofumarate involves the reactivity of the iodine atom and the double bond in the fumarate backbone. The iodine atom can participate in electrophilic substitution reactions, while the double bond can undergo addition reactions. These properties make this compound a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl fumarate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Dimethyl fumarate: Similar structure but with methyl ester groups instead of ethyl, leading to different physical properties.
Diethyl maleate: Isomer of diethyl fumarate with a cis configuration, resulting in different reactivity.
Uniqueness
Diethyl iodofumarate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications in radiolabeling and radiotherapy. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
38318-63-7 |
|---|---|
Formule moléculaire |
C8H11IO4 |
Poids moléculaire |
298.07 g/mol |
Nom IUPAC |
diethyl (Z)-2-iodobut-2-enedioate |
InChI |
InChI=1S/C8H11IO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5- |
Clé InChI |
JIWZEOZISPXCRS-WAYWQWQTSA-N |
SMILES isomérique |
CCOC(=O)/C=C(/C(=O)OCC)\I |
SMILES canonique |
CCOC(=O)C=C(C(=O)OCC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)

![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)
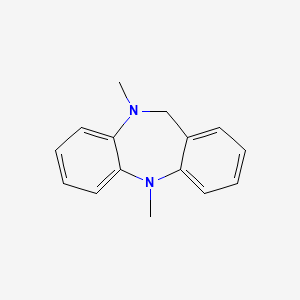

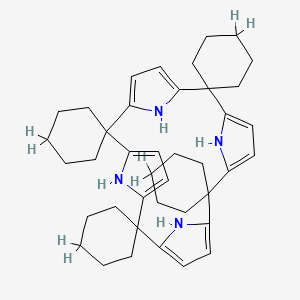
![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)

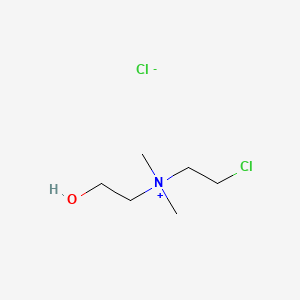

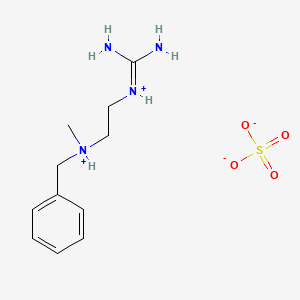
![Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13740902.png)

